Dansylsarcosin-Piperidiniumsalz

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

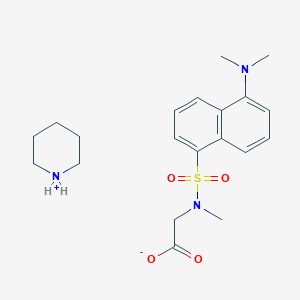

Dansylsarcosine piperidinium salt is a chemical compound with the empirical formula C15H18N2O4S · C5H11N and a molecular weight of 407.53 . It is commonly used in biochemical research, particularly in the study of NMDA receptors due to its proficiency in fluorescence detection of glutamate or glycine binding sites.

Wissenschaftliche Forschungsanwendungen

Dansylsarcosine piperidinium salt has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

Dansylsarcosine piperidinium salt is primarily used to study the binding of drugs to human serum proteins . The compound’s primary targets are these proteins, which play a crucial role in the distribution and elimination of many drugs in the body .

Mode of Action

The compound interacts with its targets through hydrogen bonding interactions and van der Waals forces . This interaction results in the drug being bound to the protein in its bound form .

Result of Action

The molecular and cellular effects of Dansylsarcosine piperidinium salt’s action are largely dependent on the specific proteins it targets. By binding to human serum proteins, the compound can potentially alter the pharmacokinetics of other drugs, influencing their distribution and elimination in the body .

Biochemische Analyse

Biochemical Properties

Dansylsarcosine Piperidinium Salt is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been used as a fluorescence ligand in studies involving human serum albumin (HSA), where it binds to Sudlow’s site II (domain III) in HSA . This interaction is believed to be due to hydrogen bonding and van der Waals forces .

Molecular Mechanism

The molecular mechanism of Dansylsarcosine Piperidinium Salt involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression. For example, when bound to Sudlow’s site II in HSA, it exhibits a 400-fold higher emission intensity in the bound state relative to the free state . This suggests that Dansylsarcosine Piperidinium Salt may exert its effects at the molecular level through such binding interactions.

Vorbereitungsmethoden

The synthesis of Dansylsarcosine piperidinium salt involves the reaction of dansyl chloride with sarcosine in the presence of a base, followed by the addition of piperidine . The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and safety .

Analyse Chemischer Reaktionen

Dansylsarcosine piperidinium salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can yield various alkylated derivatives .

Vergleich Mit ähnlichen Verbindungen

Dansylsarcosine piperidinium salt is unique due to its specific fluorescence properties and its ability to bind to NMDA receptor sites. Similar compounds include:

Dansyl chloride: Used as a reagent for the derivatization of amines and amino acids.

Sarcosine: A natural amino acid derivative involved in various metabolic pathways.

Piperidine: A six-membered heterocyclic compound used in the synthesis of various pharmaceuticals.

Compared to these compounds, Dansylsarcosine piperidinium salt offers a unique combination of fluorescence detection and receptor binding capabilities, making it particularly valuable in neurochemical research .

Biologische Aktivität

Dansylsarcosine piperidinium salt (DSS) is a compound that has garnered attention for its biological activity, particularly in the context of its interactions with proteins and potential therapeutic applications. This article explores the biological activity of DSS, including its binding properties, interactions with human serum albumin (HSA), and implications in various biological systems.

1. Binding Characteristics

1.1 Interaction with Human Serum Albumin (HSA)

DSS acts as a site-specific probe for studying the binding characteristics of various ligands to HSA. Research has shown that DSS interacts predominantly with subdomain II of HSA, which is crucial for understanding drug interactions and pharmacokinetics. Displacement studies indicate that non-steroidal anti-inflammatory drugs (NSAIDs), such as etoricoxib and parecoxib sodium, can be bound at site II on HSA, with DSS serving as a useful tool to elucidate these interactions .

Table 1: Binding Affinities of DSS with Various Ligands

| Ligand | Binding Site | Association Constant (M^-1) |

|---|---|---|

| Etoricoxib | Site II | 104 |

| Parecoxib Sodium | Site II | 104 |

| Dansylsarcosine | Subdomain II | Not specified |

2. Diagnostic Applications

2.1 Serum Enhanced Binding Test (SEB)

DSS has been utilized in the development of the Serum Enhanced Binding (SEB) test, aimed at detecting liver injuries. In studies involving patients with liver dysfunction, DSS demonstrated significant binding capacity to human serum albumin, highlighting its potential as a biomarker for liver health. The SEB test showed promising results in differentiating between healthy individuals and those with liver cirrhosis based on the binding characteristics of DSS and other ligands .

Case Study: Liver Injury Detection Using SEB Test

- Objective : To evaluate the diagnostic performance of DSS in detecting liver injuries.

- Method : Serum samples from patients were analyzed for their ability to bind DSS at various concentrations.

- Results : The binding capacity of DSS was significantly lower in patients with liver cirrhosis compared to healthy controls, suggesting its utility as a diagnostic marker.

3. Pharmacological Implications

3.1 Role in Drug Interactions

The ability of DSS to bind to HSA at specific sites suggests its relevance in drug formulation and interaction studies. Its binding dynamics can influence the pharmacokinetics of co-administered drugs, which is critical for optimizing therapeutic regimens.

3.2 Inflammatory Response Modulation

DSS's role in modulating inflammatory responses has been explored in various studies. For instance, it has been implicated in influencing cytokine production in macrophages when stimulated by agents like lipopolysaccharides (LPS). This suggests potential applications in inflammatory diseases where modulation of cytokines is beneficial .

4. Research Findings and Future Directions

Recent studies have begun to elucidate the detailed mechanisms through which DSS interacts with biological systems. The understanding of these interactions can pave the way for developing novel therapeutic strategies targeting specific diseases.

Future Research Areas:

- Investigating the full spectrum of biological activities associated with DSS.

- Exploring its potential as a therapeutic agent in inflammatory diseases.

- Further examining its role in drug interaction studies to enhance drug delivery systems.

Eigenschaften

IUPAC Name |

2-[[5-(dimethylamino)naphthalen-1-yl]sulfonyl-methylamino]acetate;piperidin-1-ium |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4S.C5H11N/c1-16(2)13-8-4-7-12-11(13)6-5-9-14(12)22(20,21)17(3)10-15(18)19;1-2-4-6-5-3-1/h4-9H,10H2,1-3H3,(H,18,19);6H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIRAMQUXGLEISK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N(C)CC(=O)[O-].C1CC[NH2+]CC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.